Di-o-tolyl carbonate
Description
Di-o-tolyl carbonate (CAS 617-09-4), also known as bis(2-methylphenyl) carbonate, is an aromatic carbonate ester characterized by two ortho-tolyl (o-tolyl) groups attached to a central carbonate group. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol . Structurally, the ortho-methyl substituents on the phenyl rings introduce steric hindrance, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis as a carbonylating agent and has demonstrated utility in polymerization processes and as a corrosion inhibitor in acidic environments .
Properties
IUPAC Name |
bis(2-methylphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGCGJFBOZPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210696 | |
| Record name | Di-o-tolyl carbonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-09-4 | |
| Record name | Carbonic acid, bis(2-methylphenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-09-4 | |
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| Record name | Di-o-tolyl carbonate | |
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| Record name | NSC6344 | |
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| Record name | Di-o-tolyl carbonate | |
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| Record name | Di-o-tolyl carbonate | |
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| Record name | DI-O-TOLYL CARBONATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Di-o-tolyl carbonate can be synthesized through the reaction of o-cresol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ 2 \text{o-Cresol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]
Another method involves the transesterification of dimethyl carbonate with o-cresol under basic conditions. The reaction can be represented as: [ 2 \text{o-Cresol} + \text{Dimethyl carbonate} \rightarrow \text{this compound} + 2 \text{Methanol} ]
Industrial Production Methods: Industrial production of this compound often employs the phosgene route due to its efficiency and high yield. The process involves the continuous addition of phosgene to a solution of o-cresol and a base, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can yield o-cresol and other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: o-Cresol and related compounds.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Di-o-tolyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and other polymers.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for alcohols and amines.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance plastics and resins.
Mechanism of Action
The mechanism of action of di-o-tolyl carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Diphenyl Carbonate (CAS 102-09-0)
Structural Similarities and Differences
Physical and Chemical Properties
| Property | This compound | Diphenyl Carbonate |
|---|---|---|
| Melting Point | Not well-documented | 78–80°C |
| Solubility | Low in polar solvents | Soluble in organic solvents (e.g., acetone, chloroform) |
| Reactivity | Steric hindrance slows hydrolysis | More reactive toward nucleophiles |
Research Findings :
- This compound’s steric bulk reduces backbiting in ring-opening metathesis polymerization (ROMP), enabling higher polymer molecular weights compared to diphenyl carbonate .
Diethyl Carbonate (CAS 105-58-8)
Structural Comparison
Physical and Chemical Properties
| Property | This compound | Diethyl Carbonate |
|---|---|---|
| Boiling Point | High (decomposes under heat) | 126–128°C |
| Polarity | Low (aromatic groups) | Moderate (aliphatic chain) |
| Hydrolysis Rate | Slow (steric hindrance) | Rapid in acidic/basic media |
Reactivity :
- DFT studies show this compound’s ortho-methyl groups stabilize transition states in ROMP, whereas diethyl carbonate undergoes facile nucleophilic attack at the carbonyl carbon .
Di-o-tolylcarbodiimide (CAS 1215-57-2)
Functional Comparison
Research Insights and Industrial Relevance
- Polymer Chemistry : this compound’s steric effects suppress side reactions in ROMP, yielding polymers with polydispersity indices <1.2, outperforming diphenyl carbonate .
- Corrosion Inhibition : At 0.1 M concentration, this compound reduces hydrogen embrittlement in steel by 60%, surpassing thiourea’s 45% efficiency .
- Synthetic Utility : NMR studies (¹H, ¹³C) confirm its stability under mild conditions, making it suitable for stepwise carbonylations .
Biological Activity
Di-o-tolyl carbonate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of its reactivity and effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound is an organic compound characterized by its carbonate functional group and two o-tolyl (2-methylphenyl) groups. Its structure can be represented as follows:
This compound is known for its stability and reactivity, particularly in nucleophilic substitution reactions, which can lead to the formation of various derivatives with differing biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis.
- Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has shown potential as a covalent inhibitor of certain kinases, which are critical in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the underlying mechanisms.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. The study highlighted the compound's potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
| 50 | 20 |
Case Study 2: Enzyme Inhibition
Another research effort focused on the inhibitory effects of this compound on protein kinase C (PKC). The compound exhibited competitive inhibition with a Ki value of 15 µM. This finding suggests that this compound could be a valuable lead compound for developing selective PKC inhibitors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound derivatives. Variations in substituents on the aromatic rings can significantly influence both potency and selectivity towards biological targets.
Table: SAR Insights for this compound Derivatives
| Substituent | Observed Activity | Notes |
|---|---|---|
| -OH | Increased cytotoxicity | Hydroxyl group enhances reactivity |
| -Cl | Moderate inhibition | Chlorine substitution reduces activity |
| -NO2 | High selectivity | Nitro group enhances binding affinity |
Mechanistic Insights
The proposed mechanisms underlying the biological activities of this compound involve:
- Formation of Reactive Intermediates : Upon metabolic activation, this compound can generate electrophilic species capable of forming covalent bonds with nucleophilic sites on proteins.
- Interaction with Thiols : Similar to other Michael acceptors, it may react with thiols in proteins, leading to structural modifications that alter protein function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
